GE2270

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

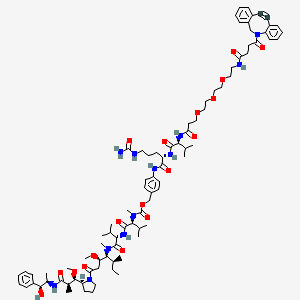

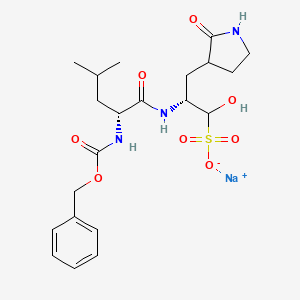

GE2270 is a thiopeptide antibiotic mixture isolated from Planobispora rosea. This compound consists of 10 different but closely related congeners that differ in their state of methylation.

Wissenschaftliche Forschungsanwendungen

Antibiotic Properties and Bacterial Resistance Mechanisms

GE2270 is a thiopeptide antibiotic with substantial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It inhibits bacterial protein synthesis by acting on the elongation factor Tu (EF-Tu), a critical component in bacterial protein biosynthesis. Studies have shown that this compound is structurally similar to thiazolyl peptides like micrococcin and inhibits protein synthesis by acting directly on the ribosome. Interestingly, this compound binds specifically to the GTP-bound form of EF-Tu, locking GTP on EF-Tu and hindering the binding of aminoacyl-tRNA to the ribosome, thereby blocking the elongation cycle (Flinspach et al., 2014); (Selva et al., 1991); (Anborgh & Parmeggiani, 1991).

Biosynthesis and Genetic Engineering

The biosynthesis of this compound involves extensive posttranslational modifications of a ribosomally generated precursor peptide. Research indicates that glycine and serine are efficiently incorporated into specific positions of the thiazole, oxazoline, and pyridine rings in this compound. These findings suggest that this compound is synthesized through a route similar to other thiazolylpeptides. Moreover, heterologous expression of the this compound biosynthetic gene cluster in strains like Streptomyces coelicolor has been explored to understand its biosynthesis and improve its production (De Pietro et al., 2001); (Flinspach et al., 2014).

Structural Characterization and Synthesis

Studies have characterized this compound's structure, revealing its complex formation involving multiple thiazole rings and a pyridine, and have developed methods for its synthetic replication. These efforts have facilitated a deeper understanding of its molecular properties and potential modifications for enhanced efficacy and solubility. Structural analyses also shed light on the antibiotic's interaction with its target, EF-Tu, providing insights into its mode of action and potential resistance mechanisms (Colombo et al., 1995); (Kettenring et al., 1991).

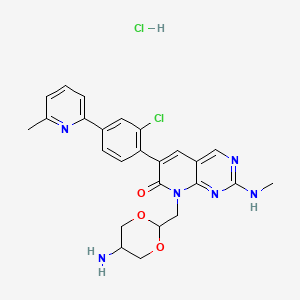

Modifications for Clinical Applications

Research has focused on modifying this compound to improve its clinical applications. Semisynthetic derivatives of this compound have been developed, showing increased solubility and potency against Gram-positive pathogens. These derivatives target EF-Tu and have been evaluated for in vitro and in vivo activities, demonstrating potential as a new class of antibacterials for human therapy (Leeds et al., 2011).

Eigenschaften

Molekularformel |

C56H55N15O10S6 |

|---|---|

Molekulargewicht |

1289.26 |

Aussehen |

White powder |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.